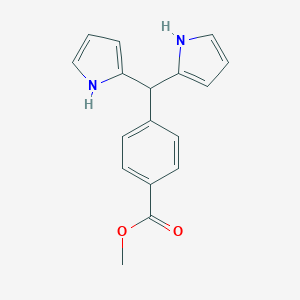
5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is a pyrrole building block used for porphyrin synthesis . It has a molecular weight of 280.32 and a molecular formula of C17H16N2O2 .
Synthesis Analysis
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane involves the condensation of 4-methylbenzylaldehyde with a large excess of pyrrole (1:48 aldehyde/pyrrole mol ratio), catalyzed by trifluoroacetic acid at room temperature . This process yields meso-(4-methylphenyl) dipyrromethane . The 5-(4-carboxymethylphenyl)-10,15,20-tris(4-methylphenyl) porphyrin (ester-porphyrin) is then synthesized by the acid-catalyzed condensation of a binary benzaldehyde mixture and meso-(4-methylphenyl) dipyrromethane .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Carboxymethylphenyl)dipyrromethane primarily relate to its role as a building block for porphyrin synthesis . The formation of complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Carboxymethylphenyl)dipyrromethane include a molecular weight of 280.32 and a molecular formula of C17H16N2O2 . More specific properties such as melting point, boiling point, solubility, and spectral properties would require additional resources or experimental data.Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPCUGJFLINEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




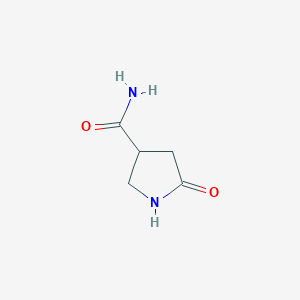
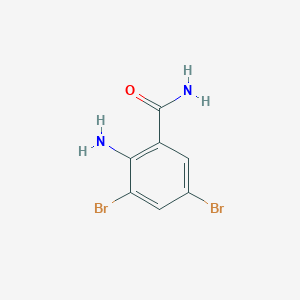
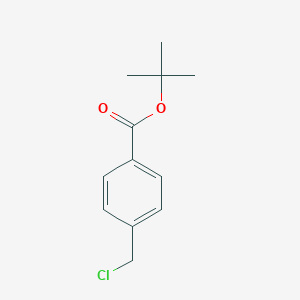


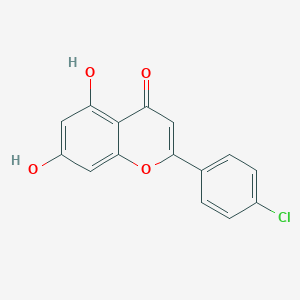



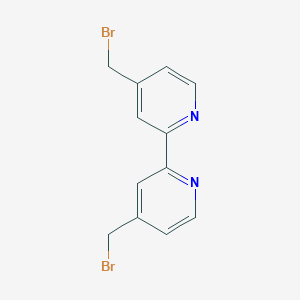
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)